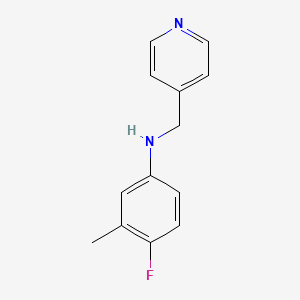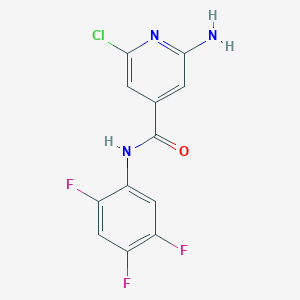![molecular formula C11H15NO4S B7568287 2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid, commonly referred to as BMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMA is a sulfonylurea derivative and has a molecular weight of 277.36 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.
作用机制
BMA works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
BMA has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMA has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of BMA is its ability to stimulate insulin secretion and improve insulin sensitivity, which makes it a useful tool for studying glucose homeostasis. BMA has also been shown to have anti-inflammatory and antioxidant properties, which makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of BMA is its potential toxicity, which needs to be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of BMA. One area of interest is the potential use of BMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the potential use of BMA in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the potential toxicity of BMA and to identify any potential side effects. Additionally, the mechanism of action of BMA needs to be further elucidated to better understand its effects on glucose homeostasis, inflammation, and oxidative stress.
合成方法
BMA can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by reaction with 2-methylpropanoic acid. The final product is obtained after purification through recrystallization.
科学研究应用
BMA has been extensively studied for its potential applications in scientific research. It has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. BMA has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,10(13)14)12(3)17(15,16)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPGJNYZYPZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

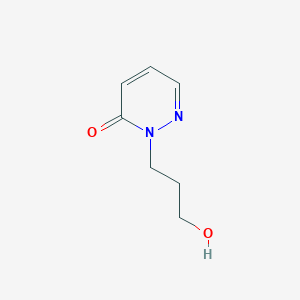
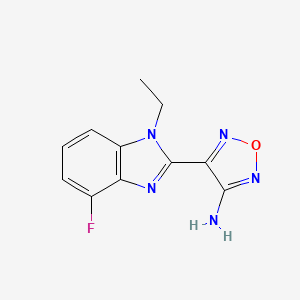
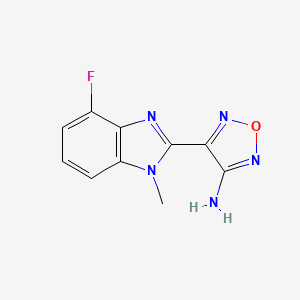
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
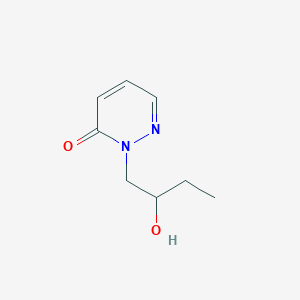
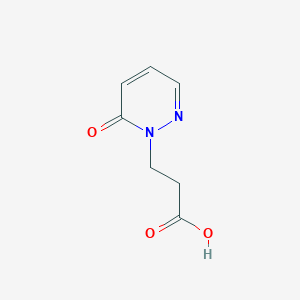
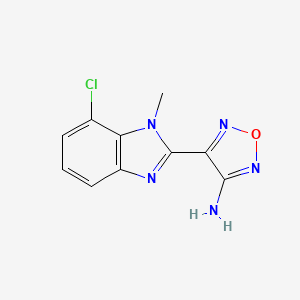
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
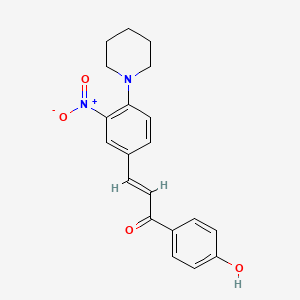

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
